Cas no 116430-60-5 (Vapreotide Acetate)

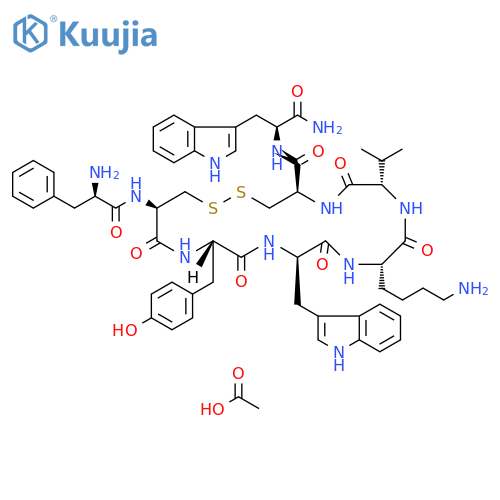

Vapreotide Acetate structure

商品名:Vapreotide Acetate

Vapreotide Acetate 化学的及び物理的性質

名前と識別子

-

- D-Phenylalanyl-cysteinyl-tyrosyl-D-tryptophyl-lysyl-valyl-cysteinyl-tryptophylamide cyclic (2-7)-disulfide acetate

- Vapreotide acetate

- BMY-41606

- RC-160

- Sanvar

- Octastatin

- D-Phenylalanyl-cysteinyl-tyrosyl-D-tryptophyl-lysyl-valyl-cy...

- Vapreotide monoacetate

- L-Tryptophanamide, D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2->7)-disulfide, monoacetate (salt)

- BMY-41606 acetate

- Vapreotide acetate [USAN]

- L-Tryptophanamide, D-Phenylalanyl-L-Cysteinyl-L-Tyrosyl-D-Tryptophyl-L-Lysyl-L-Valyl-L-Cysteinyl-, Cyclic (2->7)-Disulfide, Acetate (1:N)

- D-Phenylalanyl-L-Cysteinyl-L-Tyrosyl-D-Tryptophyl-L-Lysyl-L-Valyl-L-Cysteinyl-L-Tryptophanamide Cyclic (2->7)-Disulphide Acetate Salt (1:N)

- Vapreotide acetate [MI]

- Docrised

- SCHEMBL294911

- DP-05-094

- Vapreotide acetate [WHO-DD]

- 5562377HFV

- Vapreotide acetate [USAN:WHO-DD]

- UNII-5562377HFV

- Q27261277

- RC-160 acetate

- Vapreotide acetate (USAN)

- OCTASTATIN ACETATE

- 849479-74-9

- Debio-8609

- EX-A7487A

- G13841

- L-Tryptophanamide, D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2->7)-disulfide, acetate (salt)

- 116430-60-5

- acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

- Docrised (mexico)

- Vapreotide Acetate

-

- インチ: 1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1

- InChIKey: KBIZSMHYSQUHDH-NCACADTJSA-N

- ほほえんだ: C(=O)(O)C.C([C@@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(=O)N[C@H](C(=O)N)CC2=CNC3C=CC=CC2=3)CSSC[C@H](NC(=O)[C@H](N)CC2C=CC=CC=2)C(=O)N[C@@]([H])(CC2C=CC(O)=CC=2)C(=O)N1)=O)C(C)C)=O)CCCCN)=O)C1=CNC2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 1190.50414357g/mol

- どういたいしつりょう: 1190.50414357g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 14

- 水素結合受容体数: 15

- 重原子数: 84

- 回転可能化学結合数: 18

- 複雑さ: 2110

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 439Ų

Vapreotide Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | V097800-50mg |

Vapreotide Acetate |

116430-60-5 | 50mg |

$ 1338.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-474666-5 mg |

Vapreotide Acetate, |

116430-60-5 | 5mg |

¥2,407.00 | 2023-07-10 | ||

| A2B Chem LLC | AE19572-50mg |

Vapreotide Acetate |

116430-60-5 | 50mg |

$1420.00 | 2024-04-20 | ||

| A2B Chem LLC | AE19572-5mg |

Vapreotide Acetate |

116430-60-5 | 5mg |

$286.00 | 2024-04-20 | ||

| TRC | V097800-5mg |

Vapreotide Acetate |

116430-60-5 | 5mg |

$ 170.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-474666-5mg |

Vapreotide Acetate, |

116430-60-5 | 5mg |

¥2407.00 | 2023-09-05 |

Vapreotide Acetate 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

116430-60-5 (Vapreotide Acetate) 関連製品

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量